molecular formula C16H14ClFN4O B6624751 2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

Cat. No. B6624751
M. Wt: 332.76 g/mol
InChI Key: AARWYOACHYIYKY-UHFFFAOYSA-N
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Description

2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential in the field of medicinal chemistry. This compound is a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases such as cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide involves the inhibition of certain enzymes such as PARP and tankyrase. PARP inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately cell death. Tankyrase inhibitors inhibit the activity of tankyrase, which is involved in the regulation of the Wnt/β-catenin signaling pathway. This pathway is important for cell proliferation and differentiation, and dysregulation of this pathway is associated with cancer and other diseases.
Biochemical and Physiological Effects:
2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide has been shown to have potent inhibitory effects on PARP and tankyrase. These inhibitory effects can lead to the accumulation of DNA damage and cell death, making this compound a potential treatment for cancer. In addition, tankyrase inhibitors have been shown to have anti-inflammatory effects, making them potential treatments for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide in lab experiments is its potent inhibitory effects on PARP and tankyrase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that this compound may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide. One direction is to further investigate its potential as a treatment for cancer and inflammatory diseases. Another direction is to study its effects on other enzymes and proteins, which could lead to the discovery of new targets for drug development. Finally, the development of more potent and selective inhibitors of PARP and tankyrase could lead to the development of more effective treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide involves several steps. The first step involves the reaction of 2-amino-5-chloro-3-fluorobenzoyl chloride with 2-imidazo[1,2-a]pyridine in the presence of a base. This results in the formation of an intermediate product, which is then reacted with ethylamine to obtain the final product.

Scientific Research Applications

2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide has shown potential in the field of medicinal chemistry. It has been studied extensively for its inhibitory effects on certain enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have shown promising results in the treatment of cancer, as they can selectively kill cancer cells that have defects in DNA repair mechanisms. Tankyrase inhibitors have also shown potential in the treatment of cancer and inflammation.

properties

IUPAC Name

2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O/c17-10-7-12(15(19)13(18)8-10)16(23)20-5-4-11-9-22-6-2-1-3-14(22)21-11/h1-3,6-9H,4-5,19H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARWYOACHYIYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=C(C(=CC(=C3)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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